molecular formula C17H17NO4S B12928162 9-(Ethylsulfonyl)-2,7-dimethoxyacridine CAS No. 214599-50-5

9-(Ethylsulfonyl)-2,7-dimethoxyacridine

Cat. No.: B12928162
CAS No.: 214599-50-5
M. Wt: 331.4 g/mol
InChI Key: BPXOLXOWKUYYPP-UHFFFAOYSA-N
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Description

9-(Ethylsulfonyl)-2,7-dimethoxyacridine is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Ethylsulfonyl)-2,7-dimethoxyacridine typically involves multiple steps, starting from commercially available precursors. The process often includes the introduction of the ethylsulfonyl group and the methoxy groups at specific positions on the acridine ring. Common reagents used in these reactions include sulfonyl chlorides, methoxy reagents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 9-(Ethylsulfonyl)-2,7-dimethoxyacridine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halides and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

9-(Ethylsulfonyl)-2,7-dimethoxyacridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(Ethylsulfonyl)-2,7-dimethoxyacridine involves its interaction with specific molecular targets. The compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 9-(Methylsulfonyl)-2,7-dimethoxyacridine
  • 9-(Propylsulfonyl)-2,7-dimethoxyacridine
  • 9-(Butylsulfonyl)-2,7-dimethoxyacridine

Comparison: Compared to its analogs, 9-(Ethylsulfonyl)-2,7-dimethoxyacridine may exhibit unique properties due to the specific length and structure of the ethylsulfonyl group

Properties

CAS No.

214599-50-5

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

9-ethylsulfonyl-2,7-dimethoxyacridine

InChI

InChI=1S/C17H17NO4S/c1-4-23(19,20)17-13-9-11(21-2)5-7-15(13)18-16-8-6-12(22-3)10-14(16)17/h5-10H,4H2,1-3H3

InChI Key

BPXOLXOWKUYYPP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C2C=C(C=CC2=NC3=C1C=C(C=C3)OC)OC

Origin of Product

United States

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